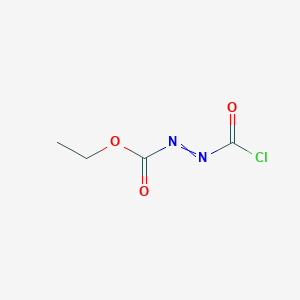
Ethyl (chlorocarbonyl)diazene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (chlorocarbonyl)diazene-1-carboxylate is a chemical compound with the molecular formula C4H5ClN2O3 It is an ester derivative of diazene carboxylate, characterized by the presence of a chlorocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be synthesized through the reaction of ethyl diazoacetate with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
[ \text{C2H5N2CO2C2H5} + \text{COCl2} \rightarrow \text{C4H5ClN2O3} + \text{HCl} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically conducted in a closed system with appropriate ventilation and protective equipment.
化学反応の分析
Types of Reactions
Ethyl (chlorocarbonyl)diazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl (chlorocarbonyl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl (chlorocarbonyl)diazene-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be compared with similar compounds such as:
Ethyl diazoacetate: A precursor in the synthesis of this compound.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (bromocarbonyl)diazene-1-carboxylate: A bromine analog with similar reactivity but different halogen properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the chlorocarbonyl group, which imparts distinct chemical properties compared to its analogs.
特性
CAS番号 |
82052-08-2 |
|---|---|
分子式 |
C4H5ClN2O3 |
分子量 |
164.55 g/mol |
IUPAC名 |
ethyl N-carbonochloridoyliminocarbamate |
InChI |
InChI=1S/C4H5ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3 |
InChIキー |
YQTMHEKHHXCNPP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N=NC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
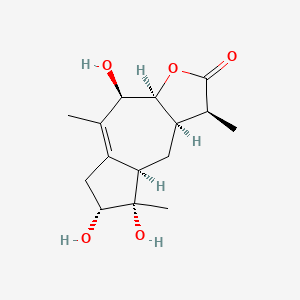

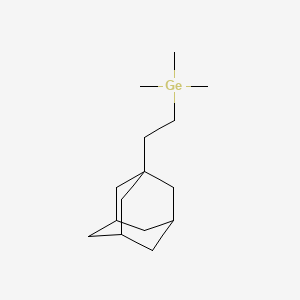
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

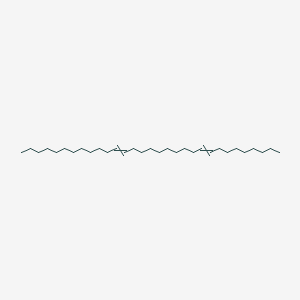

![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)

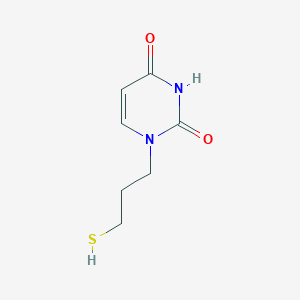
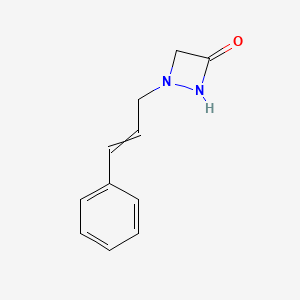
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
